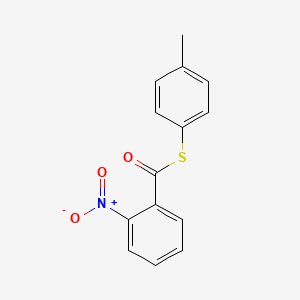![molecular formula C17H17NO3S B13941891 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-09-2](/img/structure/B13941891.png)
2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfonic acid group. This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
科学研究应用
2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single aromatic ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Benzoquinoline: Contains additional benzene rings fused to the quinoline structure
Uniqueness
2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid is unique due to its specific substitution pattern and the presence of the sulfonic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
854048-09-2 |
|---|---|
分子式 |
C17H17NO3S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-ethyl-1,3-dimethylbenzo[f]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C17H17NO3S/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(22(19,20)21)17(16)18-11(13)3/h5-9H,4H2,1-3H3,(H,19,20,21) |
InChI 键 |
GHHRLIPIGHCBDD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(C(=CC3=CC=CC=C32)S(=O)(=O)O)N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)




![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)



![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)


![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
